Broussoflavonol B

Breast cancer Antiproliferative Prenylated flavonoids

Researchers investigating ER-negative breast cancer stem-like cells face a critical gap: tamoxifen is mechanistically counterproductive, increasing the ALDH1+ stem-like population. Broussoflavonol B (CAS 99217-70-6) directly addresses this at sub-μM potency. • ER-neg CSC inhibition: sub-μM vs. SK-BR-3; down-regulates HER2/ER-α36 crosstalk • PTP1B IC50: 0.83-4.66 μM; AMPK activator for metabolic disease models • PANC-1 IC50 <20 μM; FoxM1 downregulation & G0/G1 arrest Supplied with ≥98% HPLC purity and CoA. For research use only.

Molecular Formula C26H28O7
Molecular Weight 452.5 g/mol
CAS No. 99217-70-6
Cat. No. B1663174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBroussoflavonol B
CAS99217-70-6
Synonyms2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one
Molecular FormulaC26H28O7
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)CC=C(C)C)O)C
InChIInChI=1S/C26H28O7/c1-13(2)6-9-16-21(29)17(10-7-14(3)4)25-20(22(16)30)23(31)26(32-5)24(33-25)15-8-11-18(27)19(28)12-15/h6-8,11-12,27-30H,9-10H2,1-5H3
InChIKeyWKVKAWWZXXTJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Broussoflavonol B — Diprenylated Flavonol


Broussoflavonol B (5,7,3′,4′‑tetrahydroxy‑3‑methoxy‑6,8‑diprenylflavone; C₂₆H₂₈O₇, MW 452.5) is a diprenylated flavonol originally isolated from Broussonetia papyrifera (paper mulberry) and later from Daphne giraldii [1]. Its core structural signature—two isopentenyl substituents at C‑6 and C‑8, a methoxy at C‑3, and a catechol B‑ring—distinguishes it from mono‑prenylated or differently substituted flavonols and directly governs its target‑engagement profile [2]. This guide provides the quantitative, comparator‑anchored evidence that a scientific or industrial user needs to justify selecting Broussoflavonol B over its closest structural analogs or functional alternatives.

Structural Drivers of Broussoflavonol B Selectivity


The position and number of isopentenyl (prenyl) groups on the flavonol scaffold directly dictate potency and target selectivity. Compounds bearing a single isopentenyl unit fail to achieve the sub‑20 μM IC₅₀ characteristic of Broussoflavonol B in pancreatic cancer models, while analogs with prenyl groups at C‑3′ or C‑8/C‑5′ exhibit distinct cytotoxicity rank‑orders in breast and liver cancer lines [1]. Moreover, the standard‑of‑care anti‑estrogen tamoxifen is inactive against ER‑negative breast cancer stem‑like cells where Broussoflavonol B retains potent, sub‑micromolar efficacy [2]. These structure‑activity constraints mean that a researcher cannot assume functional equivalence among prenylated flavonoids; the specific di‑isopentenyl architecture of Broussoflavonol B is a non‑negotiable driver of its pharmacological profile.

Broussoflavonol B: Head-to-Head Comparison Data


MCF-7 Breast Cancer: Potency vs. Regioisomer

In a direct side‑by‑side experiment, Broussoflavonol B (compound 5) and the regioisomeric 5,7,3′,4′‑tetrahydroxy‑3‑methoxy‑8,5′‑diprenylflavone (compound 2) were evaluated on ER‑positive MCF‑7 cells. Broussoflavonol B returned an IC₅₀ of 4.19 μM versus 4.41 μM for compound 2 after 72 h of treatment [1]. Both compounds down‑regulated estrogen receptor‑α (ER‑α), but Broussoflavonol B showed numerically superior potency and was selected for subsequent in vivo xenograft evaluation.

Breast cancer Antiproliferative Prenylated flavonoids

ER-Negative Stem-Like Cells: Differential Activity vs. Tamoxifen

SK‑BR‑3 cells cultured in stem‑cell‑enriching conditions were treated with Broussoflavonol B or tamoxifen for 7 days. At 1 μM and 5 μM, Broussoflavonol B significantly reduced the ALDH1‑positive (cancer stem‑like) cell population, whereas tamoxifen at 1 μM weakly but significantly increased the ALDH1⁺ fraction [1]. This divergent response underscores Broussoflavonol B’s unique ability to target stem‑like populations that are intrinsically resistant to standard anti‑estrogen therapy.

Breast cancer Cancer stem cells ER‑negative

Pancreatic Cancer SAR: Di-Isopentenyl Motif Drives Potency

A CCK‑8 screen of 25 flavonoids (9 prenylated flavonoids from Daphne giraldii plus 16 others) against PANC‑1 pancreatic cancer cells revealed that Broussoflavonol B, bearing two isopentenyl groups at C‑6 and C‑8, belonged to the most potent cluster with IC₅₀ < 20 μM. By contrast, compounds possessing only a single isopentenyl unit uniformly exhibited IC₅₀ > 20 μM, and those with isopentenyl groups at both C‑8 and C‑3′ exceeded 100 μM [1]. This SAR demonstrates that the di‑isopentenyl motif—specifically at C‑6/C‑8—is a structural prerequisite for high potency in pancreatic cancer.

Pancreatic cancer Structure–activity relationship Prenylated flavonoids

PTP1B Inhibition Across Broussonetia Flavonoids

Eleven flavonoids isolated from Broussonetia papyrifera twigs were screened for protein tyrosine phosphatase 1B (PTP1B) inhibition. Broussoflavonol B (compound 5) was among eight compounds (1‑5, 7‑9) showing significant activity, with IC₅₀ values spanning 0.83 ± 0.30 to 4.66 ± 0.83 μmol·L⁻¹ [1]. Although the paper reports a group range rather than individual IC₅₀s for every compound, Broussoflavonol B’s membership in the active cluster places it within a low‑micromolar potency bracket relevant for metabolic disease target engagement.

Diabetes Metabolic disease PTP1B inhibition

AMPK Activation in Adipocytes: Comparison with Kazinol J

In a study aimed at deconvoluting the anti‑inflammatory principles of Broussonetia papyrifera root bark extract (PRE), Broussoflavonol B (BF) and the diphenylpropane kazinol J (KJ) were directly compared for their ability to activate AMP‑activated protein kinase (AMPK) in 3T3‑L1 adipocytes. Both compounds dramatically increased phospho‑AMPK levels, and both suppressed TNF‑α‑induced NF‑κB transcriptional activity and pro‑inflammatory gene expression [1]. The study identifies BF and KJ as the two principal bioactive constituents co‑responsible for PRE’s metabolic effects.

Inflammation Metabolic disease AMPK activation

Broussoflavonol B: Best-Validated Applications


ER-Negative / Tamoxifen-Resistant Breast Cancer Stem Cells

Broussoflavonol B is uniquely active against ER‑negative, HER2⁺ SK‑BR‑3 breast cancer stem‑like cells at sub‑micromolar to low‑micromolar concentrations, where tamoxifen is mechanistically counterproductive (increases ALDH1⁺ stem‑like population) [1]. This makes it a first‑choice tool compound for labs investigating stem‑cell‑targeted therapies, HER2/ER‑α36 cross‑talk, or tamoxifen‑resistance reversal.

PDAC: Targeting AURKA/PLK1 and FoxM1

Among 25 screened flavonoids, Broussoflavonol B emerged as a top‑tier cytotoxic agent against PANC‑1 cells (IC₅₀ < 20 μM), and its di‑isopentenyl architecture was identified as the SAR driver [1]. Independent work confirmed that Broussoflavonol B down‑regulates FoxM1 and arrests PANC‑1 cells in G₀/G₁ [2]. PDAC programs targeting the AURKA/PLK1 or FoxM1 pathways should prioritize Broussoflavonol B over mono‑prenylated or C‑8/C‑3′ diprenylated flavonoid analogs.

AMPK-Mediated Metabolic Inflammation and Insulin Sensitization

Broussoflavonol B is one of two validated AMPK‑activating constituents isolated from B. papyrifera root bark; it suppresses TNF‑α‑driven NF‑κB signaling and pro‑inflammatory cytokine expression in 3T3‑L1 adipocytes [1]. For metabolic disease research, it offers a flavonoid‑scaffold alternative to the diphenylpropane kazinol J, potentially enabling distinct medicinal chemistry strategies or dual‑indication profiling (e.g., obesity‑associated cancer risk).

PTP1B-Targeted Diabetes and Obesity Research

Broussoflavonol B inhibits PTP1B with an IC₅₀ within the 0.83–4.66 μM range, placing it among the most active flavonoids isolated from B. papyrifera [1]. Researchers developing PTP1B inhibitors for type 2 diabetes or obesity can select Broussoflavonol B as a validated natural‑product starting point with documented enzyme inhibition.

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